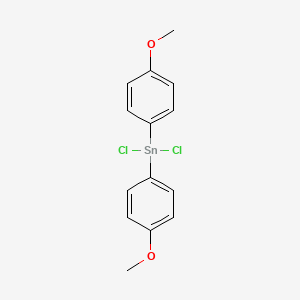
Stannane, dichlorobis(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, dichlorobis(4-methoxyphenyl)- is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two 4-methoxyphenyl groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
Stannane, dichlorobis(4-methoxyphenyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 4-methoxyphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.
Reaction with Tin Tetrachloride: The Grignard reagent is then added to a solution of tin tetrachloride in THF under an inert atmosphere.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
Stannane, dichlorobis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to organotin hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Stannane, dichlorobis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of stannane, dichlorobis(4-methoxyphenyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin hydride: Used in organic synthesis, particularly in radical reactions.
Dibutyltin oxide: Employed in the production of polymers and as a catalyst.
Uniqueness
Stannane, dichlorobis(4-methoxyphenyl)- is unique due to its specific substitution pattern with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
属性
CAS 编号 |
56541-97-0 |
|---|---|
分子式 |
C14H14Cl2O2Sn |
分子量 |
403.9 g/mol |
IUPAC 名称 |
dichloro-bis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/2C7H7O.2ClH.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
VKPCEQRWEWVPQB-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)
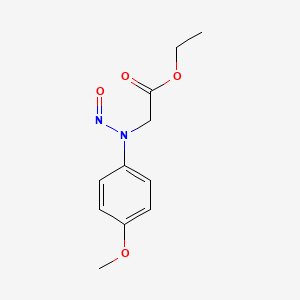


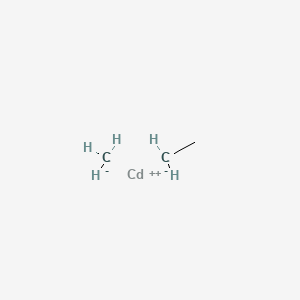

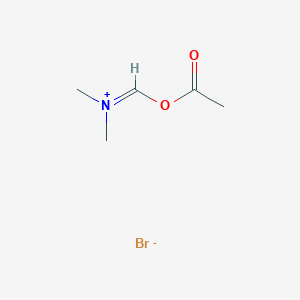
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
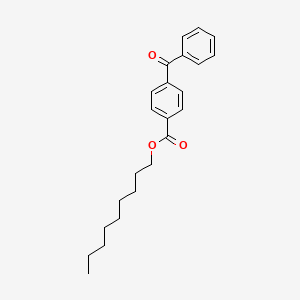
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
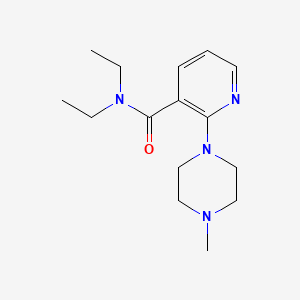
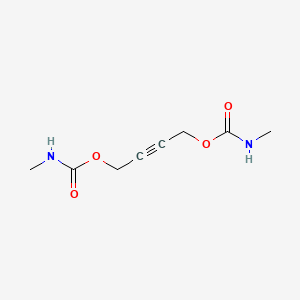
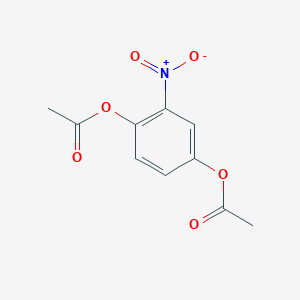
methanone](/img/structure/B14644315.png)
